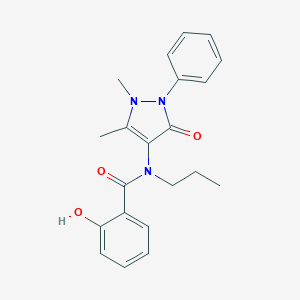
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPPH is a pyrazolone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
作用机制
The exact mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide has been shown to inhibit the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide has also been shown to exhibit antioxidant and antitumor activities. The antioxidant activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide is thought to be due to its ability to scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. The antitumor activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several potential future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide. One area of interest is the development of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide-based therapeutics for the treatment of inflammatory diseases. Another area of interest is the investigation of the antitumor properties of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide, with the goal of developing new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide and its potential applications in other areas of medicine.
合成方法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide involves the reaction of 2-hydroxy-N-propylbenzamide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the most promising applications of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide is its use as an anti-inflammatory agent. Studies have shown that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response in the body. This makes N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
产品名称 |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxy-N-propylbenzamide |
|---|---|
分子式 |
C21H23N3O3 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxy-N-propylbenzamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-14-23(20(26)17-12-8-9-13-18(17)25)19-15(2)22(3)24(21(19)27)16-10-6-5-7-11-16/h5-13,25H,4,14H2,1-3H3 |
InChI 键 |
GXGZQCOHEJGGMH-UHFFFAOYSA-N |
SMILES |
CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3O |
规范 SMILES |
CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)


![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)



